molecular formula C27H24ClN5O2S B11228615 4-(2-{[7-(3-Chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide

4-(2-{[7-(3-Chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide

Cat. No.: B11228615
M. Wt: 518.0 g/mol
InChI Key: OMZLTGUOQGWBEU-UHFFFAOYSA-N
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Description

4-(2-{[7-(3-Chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of pyrrolo[2,3-D]pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of 4-(2-{[7-(3-Chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide involves several steps. The synthetic route typically starts with the preparation of the pyrrolo[2,3-D]pyrimidine core, followed by the introduction of the 3-chloro-4-methylphenyl and phenyl groups. The final step involves the attachment of the benzenesulfonamide moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-{[7-(3-Chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{[7-(3-Chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

When compared to other similar compounds, 4-(2-{[7-(3-Chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide stands out due to its unique structure and functional groups. Similar compounds include:

Properties

Molecular Formula

C27H24ClN5O2S

Molecular Weight

518.0 g/mol

IUPAC Name

4-[2-[[7-(3-chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C27H24ClN5O2S/c1-18-7-10-21(15-24(18)28)33-16-23(20-5-3-2-4-6-20)25-26(31-17-32-27(25)33)30-14-13-19-8-11-22(12-9-19)36(29,34)35/h2-12,15-17H,13-14H2,1H3,(H2,29,34,35)(H,30,31,32)

InChI Key

OMZLTGUOQGWBEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCC4=CC=C(C=C4)S(=O)(=O)N)C5=CC=CC=C5)Cl

Origin of Product

United States

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